- Impact of substituents attached to N-heterocyclic carbenes on the catalytic activity of copper complexes in the reduction of carbonyl compounds with triethoxysilane, Chinese Journal of Chemistry, 2009, 27(11), 2121-2124
Cas no 16919-18-9 (Phosphate(1-),hexafluoro-)
Phosphate(1-),hexafluoro- structure
Product Name:Phosphate(1-),hexafluoro-
كاس عدد:16919-18-9
وسط:F6P
ميغاواط:144.964181900024
CID:148012
PubChem ID:9886
Update Time:2025-04-19
Phosphate(1-),hexafluoro- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Phosphate(1-),hexafluoro-
- HEXAFLUOROPHOSPHATE
- Hexafluorophosphate(1-) ion
- UNII-8JV86J4A30
- [PF6]-1
- Ammonium hexafluorophosphate(1-)
- NSC407930
- Hexafluorophosphate ion
- Q2786508
- PF6(-)
- InChI=1/F6P/c1-7(2,3,4,5)6/q-
- hexafluoro-
- hexafluoridophosphate(1-)
- Phosphate(1-), potassium
- hexafluoro-lambda(5)-phosphanuide
- Ammonium phosphorus fluoride
- BDBM36130
- 16919-18-9
- Potassium hexafluorophosphate (KPF6)
- CHEMBL181124
- PF6-
- 8JV86J4A30
- NSC403554
- CHEBI:30201
- E?-phosphanuide
- NSC404039
- [PF6](-)
- LJQLCJWAZJINEB-UHFFFAOYSA-N
- NS00114996
- hexafluorophosphate(1-)
- Phosphate(1-), hexafluoro-
- Phosphate(1-), ammonium
- AMY25801
-
- نواة داخلي: 1S/F6P/c1-7(2,3,4,5)6/q-1
- مفتاح Inchi: LJQLCJWAZJINEB-UHFFFAOYSA-N
- ابتسامات: [P-](F)(F)(F)(F)(F)F
حساب السمة
- نوعية دقيقة: 144.9642
- النظائر كتلة واحدة: 144.96418097g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 7
- تدوير ملزمة العد: 0
- تعقيدات: 62.7
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.2
- طوبولوجي سطح القطب: 0Ų
الخصائص التجريبية
- بسا: 0
Phosphate(1-),hexafluoro- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 24 h, rt
المراجع
- CO2 Responsive Imidazolium-Type Poly(Ionic Liquid) Gels, Macromolecular Rapid Communications, 2016, 37(14), 1194-1199
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- An efficient Heck reaction in water catalyzed by palladium nanoparticles immobilized on imidazolium-styrene copolymers, Catalysis Communications, 2008, 9(15), 2470-2474
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Ruthenium trichloride
المراجع
Novel synthesis and characterization of ruthenium tris(4-methyl-4'-vinyl-2,2'-bipyridine) complexes
,
Inorganica Chimica Acta,
2001,
315(1),
112-119
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Methanol ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
المراجع
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands
,
Dalton Transactions,
2014,
43(14),
5343-5356
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Ethylene glycol ; 24 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
المراجع
Scrutinizing Design Principles toward Efficient, Long-Term Stable Green Light-Emitting Electrochemical Cells
,
Advanced Functional Materials,
2017,
27(17),
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Nitromethane-d3 ; rt
المراجع
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
طريقة الإنتاج 8
رد فعل الشرط
1.1
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
المراجع
- Chemische Berichte (1994'Novel, very strong, uncharged auxiliary bases; design and synthesis of monomeric and polymer-bound triaminoiminophosphorane bases of broadly varied steric demand' Schwesinger, Reinhard; Willaredt, Juergen; Schlemper, Helmut; Keller, Manfred; Schmitt, Dieter; et al, 1994 , vol.127(12), # 4 p.2435-54
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Acetonitrile
المراجع
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
,
Inorganic Chemistry,
1989,
28(12),
2285-90
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Acetonitrile
المراجع
- Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II), Inorganic Chemistry, 1989, 28(12), 2285-90
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 6 h, 25 °C
المراجع
- Thermo- and pH-responsive poly(ionic liquid) membranes, Polymer Chemistry, 2016, 7(6), 1330-1336
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hexafluorophosphate Solvents: Water ; rt; 1 d, rt
المراجع
- Efficient synthesis of styrene carbonate from CO2 and styrene oxide using zinc catalysts immobilized on soluble imidazolium-styrene copolymers, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 30-34
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Iridium trichloride Solvents: 2-Methoxyethanol , Water ; overnight, 120 °C; 120 °C → rt
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
المراجع
Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis
,
Journal of Organometallic Chemistry,
2015,
776,
51-59
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Iridium trichloride Solvents: Ethylene glycol ; 1 min, rt; 50 min, 200 °C; 200 °C → rt
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
المراجع
Microwave-assisted synthesis of heteroleptic Ir(III)+ polypyridyl complexes
,
Journal of Organic Chemistry,
2016,
81(16),
6988-6994
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 12 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
المراجع
Multifunctional organoboron compounds for scalable natural product synthesis
,
Nature (London,
2014,
513(7518),
367-374
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium hexafluorophosphate ; rt
2.1 Solvents: Nitromethane-d3 ; rt
2.1 Solvents: Nitromethane-d3 ; rt
المراجع
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
Phosphate(1-),hexafluoro- Raw materials
- Phosphate(1-),hexafluoro-
- Iridium, di-μ-chlorotetrakis[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]di-
- Trimethyl phosphate
- 1,3,2-Diazaphosphorine,2-(diethylamino)-2-[(1,1-dimethylethyl)amino]-1,2,2,4,5,6-hexahydro-1-methyl-
- 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
- 1-Butyl-3-Vinylimidazolium Bromide
- 2,6-Diethylaniline
- ethyl 2-chloro-2-oxo-acetate
- 2-(4-Fluorophenyl)pyridine
- 2,2'-Bipyridine
- 2-(4-ethenylpyridin-2-yl)-4-methylpyridine
- (S)-(+)-2-Phenylglycinol
- 1-Vinylimidazole
Phosphate(1-),hexafluoro- Preparation Products
- 1,3,2-Diazaphosphorinium, 2-(diethylamino)-2-[(1,1-dimethylethyl)methylamino]-2,2,3,4,5,6-hexahydro-1,3-dimethyl- (9CI) (161118-31-6)
- 1H-Imidazolium, 1-butyl-3-ethenyl- (700795-41-1)
- Phosphate(1-),hexafluoro- (16919-18-9)
- 3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-2-hydroxy-1-phenylethyl]-1H-imidazolium (1630816-94-2)
- 7-(Dimethylamino)-4-methylcoumarin (87-01-4)
- 7-Diethylamino-4-methylcoumarin (91-44-1)
- BEMP (98015-45-3)
- 1,5-Dihydroxynaphtalene (83-56-7)
Phosphate(1-),hexafluoro- الوثائق ذات الصلة
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
16919-18-9 (Phosphate(1-),hexafluoro-) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة